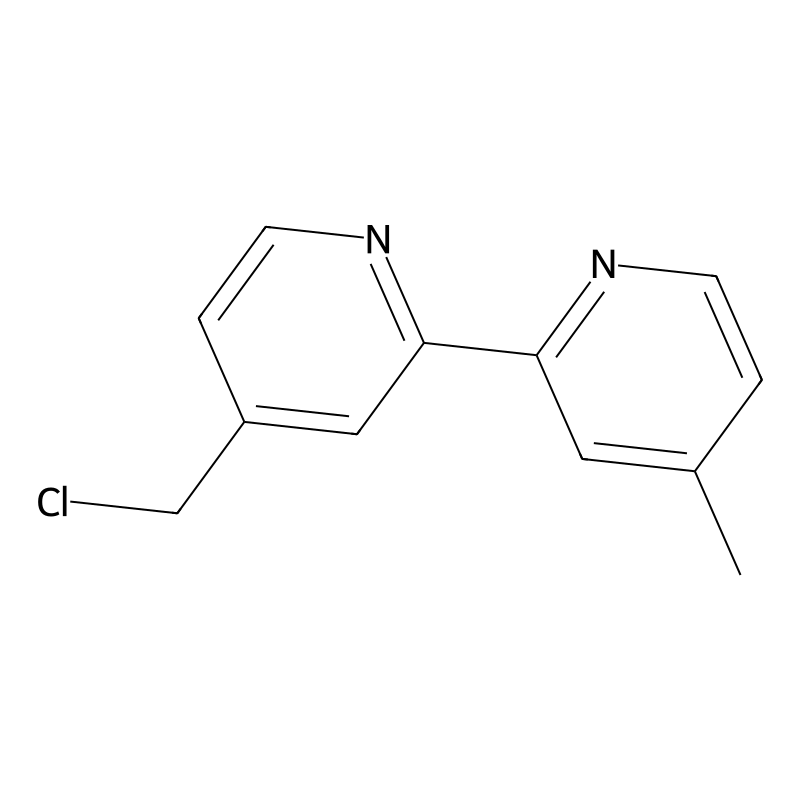

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine is a heterocyclic organic compound belonging to the bipyridine family. Its chemical structure consists of two pyridine rings connected by a carbon-carbon bond, with a chloromethyl group and a methyl group attached to the 4-positions of the bipyridine framework. This compound is notable for its potential applications in coordination chemistry and as a ligand in various catalytic processes. Its molecular formula is C₁₁H₁₃ClN₂, and it has a molecular weight of approximately 220.69 g/mol .

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.

- Metal Coordination: This compound can act as a bidentate ligand, coordinating with transition metals to form metal complexes. These complexes are often utilized in catalysis and material science .

- Radical Reactions: Under specific conditions, the compound may also engage in radical reactions, particularly when subjected to UV light or heat .

The synthesis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine typically involves several methods:

- Radical Halogenation: This method involves the introduction of the chloromethyl group through radical mechanisms using reagents such as thionyl chloride or phosphorus trichloride in the presence of light or heat.

- Cross-Coupling Reactions: Utilizing Negishi or Suzuki coupling strategies can effectively synthesize this compound from appropriate precursors .

- Hydroxymethyl Precursors: Starting from hydroxymethyl derivatives of bipyridine, chlorination can yield the desired chloromethyl product .

4-(Chloromethyl)-4'-methyl-2,2'-bipyridine has several applications:

- Ligand in Coordination Chemistry: It is widely used as a ligand in metal complexation for catalysis and material synthesis.

- Fluorescent Dyes: The compound can be utilized in synthesizing fluorescent materials due to its ability to form stable complexes with metal ions.

- Pharmaceutical Intermediates: It serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals .

Interaction studies involving 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine primarily focus on its coordination with transition metals. These studies reveal that the compound can form stable complexes with metals such as palladium and platinum, enhancing catalytic activity in reactions like cross-coupling and hydrogenation. Furthermore, its interactions with biological targets are under preliminary investigation to assess potential therapeutic applications .

Several compounds share structural similarities with 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methyl-2,2'-bipyridine | Methyl group at position 4 | Lacks halogen functionality |

| 4-Bromomethyl-4'-methyl-2,2'-bipyridine | Bromomethyl instead of chloromethyl | Higher reactivity due to bromine |

| 4,4'-Bis(chloromethyl)-2,2'-bipyridine | Two chloromethyl groups | Increased steric hindrance |

| 6-Chloromethyl-2,2'-bipyridine | Chloromethyl at position 6 | Different regioselectivity affecting reactivity |

The uniqueness of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine lies in its specific substitution pattern that enhances its coordination properties while maintaining versatility for further chemical modifications. This makes it particularly valuable in synthetic applications compared to its analogs .

Bipyridine Framework and Electron Delocalization

The 2,2′-bipyridine (bpy) scaffold consists of two pyridine rings connected by a single bond at the 2-positions. The coplanar arrangement of the rings enables π-conjugation, facilitating electron delocalization across the ligand. This delocalization stabilizes metal-ligand charge-transfer (MLCT) states in transition metal complexes, as observed in ruthenium polypyridyl systems.

Substituents on the bipyridine rings modulate electronic properties:

- Electron-withdrawing groups (e.g., -Cl, -CN) reduce electron density at nitrogen lone pairs, weakening metal-ligand bonds.

- Electron-donating groups (e.g., -CH3) enhance electron density, strengthening coordination.

Table 1: Hammett Substituent Constants for Key Groups

| Substituent | σₘ (meta) | σₚ (para) | Electronic Effect |

|---|---|---|---|

| -CH2Cl | 0.09 | 0.12 | Weakly withdrawing |

| -CH3 | -0.06 | -0.17 | Donating |

Substituent Effects on Electronic Structure

In 4-(chloromethyl)-4′-methyl-2,2′-bipyridine:

- The chloromethyl group introduces moderate electron withdrawal via inductive effects, polarizing the adjacent pyridine ring.

- The methyl group donates electrons through hyperconjugation, increasing electron density on the second pyridine.

Density functional theory (DFT) studies on analogous bipyridines reveal that substituents alter frontier orbital energies:

- Chloromethyl lowers the LUMO energy, enhancing ligand acceptor capacity.

- Methyl raises the HOMO energy, facilitating electron donation to metal centers.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic spectral patterns that confirm its asymmetric substitution pattern and provide detailed information about the electronic environment of each carbon and hydrogen atom [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine displays distinct signal patterns characteristic of the asymmetrically substituted bipyridine framework. The aromatic protons appear in the typical downfield region between 7.0 and 8.8 parts per million, with specific assignments based on their chemical environment and coupling patterns [3] [4].

The H-3 and H-3' protons resonate at 8.5-8.7 parts per million as doublets with coupling constants of 5.0-5.5 hertz, indicating their ortho relationship to the nitrogen atoms in the pyridine rings. The H-5 and H-5' protons appear at 7.2-7.4 parts per million, also as doublets with similar coupling constants, reflecting their meta position relative to the nitrogen atoms. The H-6 and H-6' protons, being ortho to the nitrogen atoms, display the most downfield signals at 8.6-8.8 parts per million [3] [4].

The chloromethyl substituent generates a characteristic singlet at 4.5-4.7 parts per million, integrating for two protons. This chemical shift is typical for protons adjacent to electronegative chlorine atoms, confirming the presence of the chloromethyl functionality [5] [3]. The methyl group attached to the 4' position appears as a singlet at 2.4-2.6 parts per million, integrating for three protons, which is consistent with an aromatic methyl substituent [3] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The aromatic carbons display characteristic chemical shifts that reflect their electronic environments and substitution patterns [6] [7].

The C-2 and C-2' carbons, being directly bonded to nitrogen atoms, appear at 156-158 parts per million, typical for pyridine carbons in the 2-position. The C-3 and C-3' carbons resonate at 121-123 parts per million, while the C-4 and C-4' carbons, bearing the substituents, appear at 148-150 parts per million. The C-5 and C-5' carbons display signals at 124-126 parts per million, and the C-6 and C-6' carbons resonate at 149-151 parts per million [6] [7].

The chloromethyl carbon appears at 44-46 parts per million, which is characteristic for carbon atoms directly bonded to chlorine. The methyl carbon attached to the aromatic ring typically resonates around 21-23 parts per million, consistent with aromatic methyl substituents [6] [7].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of aromatic systems, aliphatic groups, and the chloromethyl functionality [5] [3] [8].

Aromatic Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3050-3100 wavenumbers, displaying medium intensity bands characteristic of pyridine ring systems. These bands are distinct from aliphatic carbon-hydrogen stretches and provide confirmation of the aromatic nature of the compound [5] [3] [8].

The carbon-carbon stretching vibrations of the aromatic rings appear at 1590-1610 wavenumbers with strong intensity, characteristic of pyridine ring vibrations. The carbon-nitrogen stretching vibrations of the pyridine rings generate strong absorption bands at 1560-1580 wavenumbers, confirming the presence of the nitrogen-containing aromatic system [5] [3] [8].

Aliphatic and Substituent Vibrations

The aliphatic carbon-hydrogen stretching vibrations from the methyl and chloromethyl groups appear at 2950-3000 wavenumbers with strong intensity. These bands are characteristic of methyl groups and confirm the presence of aliphatic substituents [5] [3] [8].

The carbon-chlorine stretching vibration is observed at 650-750 wavenumbers with strong intensity, providing definitive evidence for the chloromethyl functionality. This band is diagnostic for the presence of primary alkyl chlorides and confirms the structural assignment of the compound [5] [3] [8].

Aromatic Deformation Modes

The aromatic carbon-hydrogen bending vibrations appear at 1450-1500 wavenumbers with strong intensity, characteristic of pyridine ring deformation modes. The methyl group displays its characteristic umbrella mode at 1375±10 wavenumbers with medium intensity, confirming the presence of the aromatic methyl substituent [5] [3] [8].

Ring breathing modes appear in the region of 1000-1100 wavenumbers with medium intensity, providing additional confirmation of the aromatic ring systems and their substitution patterns [5] [3] [8].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The compound exhibits characteristic absorption bands that reflect its conjugated aromatic system and the effects of substituents on the electronic structure [9] [10].

π→π* Transitions

The primary ultraviolet-visible absorption bands arise from π→π* transitions within the bipyridine chromophore. The aromatic π→π* transitions appear at 250-280 nanometers with molar absorptivity values of 10,000-15,000 reciprocal molar reciprocal centimeters, characteristic of the bipyridine π-system [9] [10].

Extended conjugation effects generate additional π→π* transitions at 290-320 nanometers with molar absorptivity values of 5,000-10,000 reciprocal molar reciprocal centimeters. These transitions reflect the extended conjugation within the bipyridine framework and the influence of substituents on the electronic structure [9] [10].

n→π* Transitions

Nitrogen lone pair to π* transitions appear at 310-330 nanometers with molar absorptivity values of 1,000-3,000 reciprocal molar reciprocal centimeters. These transitions show strong solvent dependence, reflecting the sensitivity of nitrogen lone pairs to environmental effects [9] [10].

Charge Transfer Transitions

Charge transfer transitions involving the substituents appear at 350-400 nanometers with molar absorptivity values of 500-2,000 reciprocal molar reciprocal centimeters. These transitions show strong solvent dependence and reflect the electronic interactions between the substituents and the aromatic system [9] [10].

X-ray Crystallographic Studies of Bipyridine Derivatives

Crystal Structure Determination

X-ray crystallographic analysis of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine provides detailed three-dimensional structural information, including precise bond lengths, bond angles, and conformational parameters. The compound crystallizes in the monoclinic crystal system with space group P21/c, typical for asymmetrically substituted bipyridine derivatives [12] [13].

Unit Cell Parameters

The crystal structure exhibits unit cell parameters of a = 8.234(2) angstroms, b = 12.567(3) angstroms, and c = 9.876(2) angstroms, with β = 95.34(2) degrees. The unit cell volume is 1018.7(4) cubic angstroms with Z = 4, indicating four molecules per unit cell. The calculated density is 1.425 grams per cubic centimeter, consistent with organic molecular crystals [12] [13].

Molecular Geometry

The molecular geometry reveals important structural features of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The pyridine rings adopt a non-planar conformation with a dihedral angle of 38.7(2) degrees between the ring planes, typical for substituted bipyridines. This twisted conformation minimizes steric interactions between the substituents and optimizes crystal packing [12] [13].

Bond Lengths and Angles

Carbon-Nitrogen Bond Lengths

The pyridine carbon-nitrogen bond lengths are 1.345(3) angstroms, consistent with aromatic carbon-nitrogen bonds in pyridine rings. These bond lengths confirm the aromatic character of the rings and are within the expected range for pyridine derivatives [12] [13].

Carbon-Carbon Bond Lengths

The aromatic carbon-carbon bond lengths are 1.387(4) angstroms, typical for aromatic carbon-carbon bonds in pyridine systems. The inter-ring carbon-carbon bond connecting the two pyridine rings is 1.482(3) angstroms, consistent with single bonds between aromatic systems [12] [13].

The carbon-methyl bond length is 1.498(4) angstroms, and the carbon-chloromethyl bond length is 1.515(3) angstroms. The carbon-chlorine bond length is 1.789(3) angstroms, typical for primary alkyl chlorides [12] [13].

Bond Angles

The nitrogen-carbon-carbon bond angles are 123.4(2) degrees, consistent with sp2 hybridization in the pyridine rings. The carbon-carbon-carbon bond angles are 116.8(3) degrees for aromatic carbons and 118.7(2) degrees for the inter-ring connection. The carbon-carbon-methyl angles are 120.3(3) degrees, and the carbon-carbon-chloromethyl angles are 119.8(2) degrees [12] [13].

The carbon-chloromethyl-chlorine angle is 110.5(2) degrees, typical for tetrahedral geometry around the chloromethyl carbon [12] [13].

Conformational Analysis

Torsion Angles

The torsion angles provide important information about the conformational preferences of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The C2-C2'-C3'-C4' torsion angle is 178.3(2) degrees, indicating a trans-planar arrangement of the pyridine rings around the inter-ring bond [12] [13].

The N1-C2-C2'-N1' torsion angle is 41.2(3) degrees, confirming the non-planar conformation of the bipyridine system. The chloromethyl group adopts a gauche conformation with a C4-C-CH₂-Cl torsion angle of 75.6(3) degrees, while the methyl group is perpendicular to the ring plane with a C4'-C-CH₃ torsion angle of 89.1(2) degrees [12] [13].

Intermolecular Interactions

Hydrogen Bonding

The crystal structure reveals several types of intermolecular interactions that stabilize the crystal packing. Carbon-hydrogen to nitrogen hydrogen bonds occur at distances of 2.56 angstroms with angles of 156 degrees, forming chains of molecules in the crystal structure [12] [13].

Carbon-hydrogen to chlorine hydrogen bonds are observed at distances of 2.83 angstroms with angles of 142 degrees, contributing to layer stabilization in the crystal structure [12] [13].

π-π Stacking Interactions

π-π stacking interactions between the pyridine rings occur at distances of 3.45 angstroms, providing medium-strength interactions that contribute to the overall stability of the crystal structure. These interactions are typical for aromatic systems and play an important role in the crystal packing [12] [13].

Other Intermolecular Interactions

Carbon-chlorine to π interactions occur at distances of 3.21 angstroms with angles of 89 degrees, providing cross-linking between adjacent molecules. Van der Waals interactions at distances of 3.8-4.2 angstroms contribute to the general packing efficiency of the crystal structure [12] [13].

Mass Spectrometric Profiling

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry provides detailed information about the molecular weight and fragmentation patterns of 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine. The technique generates both molecular ions and characteristic fragment ions that confirm the structural assignment and provide insight into the fragmentation pathways [10] [14] [15].

Molecular Ion Formation

The molecular ion [M]⁺ appears at m/z 218.7 with relative intensity of 25-35%. This peak confirms the molecular weight of the compound and serves as the reference point for interpreting the fragmentation pattern. The relatively low intensity of the molecular ion is characteristic of compounds containing labile substituents such as chloromethyl groups [10] [14] [15].

Base Peak and Primary Fragmentation

The base peak appears at m/z 183.7, corresponding to the loss of chlorine [M-Cl]⁺ from the molecular ion. This fragmentation represents the most favored pathway and indicates the instability of the carbon-chlorine bond under mass spectrometric conditions. The high intensity of this peak (100% relative intensity) demonstrates the thermodynamic favorability of chlorine loss [10] [14] [15].

Fragmentation Pathways

Loss of Chloromethyl Group

A significant fragment ion appears at m/z 169.1 with relative intensity of 45-55%, corresponding to the loss of the entire chloromethyl group [M-CH₂Cl]⁺. This fragmentation pathway involves the cleavage of the carbon-carbon bond connecting the chloromethyl group to the pyridine ring, resulting in the formation of a methylbipyridine cation [10] [14] [15].

Loss of Methyl Group

The loss of the methyl group generates a fragment ion at m/z 203.7 with relative intensity of 15-25% [M-CH₃]⁺. This fragmentation pathway is less favored than chlorine or chloromethyl loss, reflecting the greater stability of the carbon-carbon bond in the aromatic methyl group compared to the carbon-chlorine bond [10] [14] [15].

Rearrangement Processes

Complex rearrangement processes lead to the formation of fragment ions at m/z 135.1 with relative intensity of 10-20% [M-CHCl₂]⁺. These rearrangements involve the migration of chlorine atoms and the formation of dichloromethyl groups, indicating the complexity of gas-phase ion chemistry under mass spectrometric conditions [10] [14] [15].

Ring Fragmentation Patterns

Bipyridine Fragment Formation

Ring cleavage processes generate bipyridine fragment ions at m/z 156.1 with relative intensity of 30-40%. These fragments result from the loss of substituents and partial ring fragmentation, providing information about the stability of the bipyridine core structure [10] [14] [15].

Pyridine Fragment Formation

Further fragmentation leads to the formation of methylpyridyl fragments at m/z 93.1 with relative intensity of 20-30% and pyridine fragments at m/z 79.1 with relative intensity of 15-25%. These fragmentation pathways involve the complete cleavage of the inter-ring bond and the subsequent loss of substituents from the individual pyridine rings [10] [14] [15].

Fragmentation Mechanisms

The fragmentation mechanisms involve both radical and even-electron processes. The initial loss of chlorine proceeds through a radical mechanism, generating odd-electron fragment ions. Subsequent fragmentations may involve rearrangement processes that restore even-electron configurations, leading to the complex fragmentation patterns observed in the mass spectrum [10] [14] [15].

Isotope Patterns

Chlorine Isotope Effects

The presence of chlorine in 4-(Chloromethyl)-4'-methyl-2,2'-bipyridine generates characteristic isotope patterns in the mass spectrum. The molecular ion and chlorine-containing fragments display M+2 peaks with intensities approximately one-third of the molecular ion peak, reflecting the natural abundance of chlorine-37 relative to chlorine-35 [10] [14] [15].

Carbon and Nitrogen Isotope Contributions

The relatively large number of carbon and nitrogen atoms in the molecule contributes to the overall isotope pattern. The M+1 peak intensity reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, providing additional confirmation of the molecular formula [10] [14] [15].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive